

Assessing the Selectivity of Rivulariapeptolide 1185 for Chymotrypsin: A Comparative Guide

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Compound of Interest

Compound Name: Rivulariapeptolides 1185

Cat. No.: B15574437

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activity of Rivulariapeptolide 1185 against chymotrypsin, benchmarked against other related natural products and standard serine protease inhibitors. The data presented is compiled from peer-reviewed research to facilitate an objective assessment of this novel compound's potency and selectivity. Detailed experimental methodologies are included to support the replication and validation of these findings.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potency of Rivulariapeptolide 1185 and its analogues, alongside standard chymotrypsin inhibitors, is summarized in the table below. This allows for a direct comparison of their half-maximal inhibitory concentrations (IC₅₀) or inhibition constants (K_i) against chymotrypsin and other serine proteases, providing a clear view of their selectivity profiles.

Compound	Chymotrypsin (IC50/Ki)	Elastase (IC50)	Proteinase K (IC50)	Reference
Rivulariapeptolide 1185	13.17 nM (IC50)	121.3 nM	108.3 nM	--INVALID-LINK--
Rivulariapeptolide 1155	113.8 nM (IC50)	13.95 nM	>3000 nM	--INVALID-LINK--
Rivulariapeptolide 1121	40.0 nM (IC50)	118.8 nM	152.9 nM	--INVALID-LINK--
Rivulariapeptolide 988	53.0 nM (IC50)	210.0 nM	219.0 nM	--INVALID-LINK--
Chymostatin	0.8 nM (IC50)	-	-	--INVALID-LINK--
Aprotinin	9 nM (Ki)	3.5 µM (Ki)	-	--INVALID-LINK-- -, --INVALID-LINK--
PMSF	Not a specific inhibitor; used at 0.1-1 mM	-	-	--INVALID-LINK-- -, --INVALID-LINK--

Experimental Protocols

The following is a detailed methodology for a fluorometric assay to determine the inhibitory activity of compounds against chymotrypsin, based on the protocol used for the characterization of Rivulariapeptolides.

Materials:

- Chymotrypsin enzyme (from bovine pancreas)
- Inhibitor compounds (e.g., Rivulariapeptolide 1185)
- Fluorogenic substrate: N-Succinyl-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20

- DMSO (for dissolving compounds)
- 96-well black microplates
- Fluorescence microplate reader

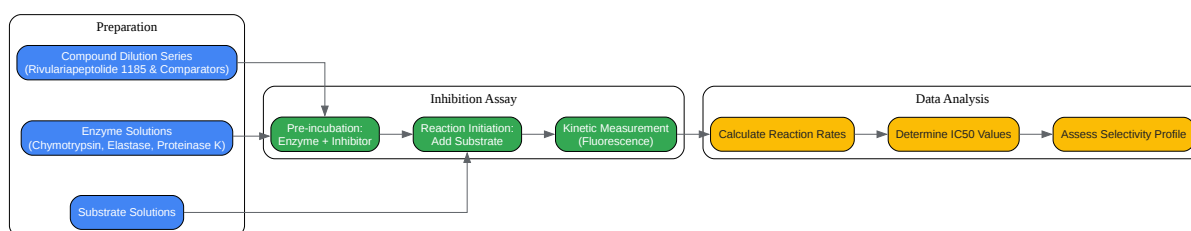
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of chymotrypsin in the assay buffer.
 - Prepare stock solutions of the inhibitor compounds in DMSO.
 - Prepare a stock solution of the fluorogenic substrate (Suc-LLVY-AMC) in DMSO.
- Assay Protocol:
 - Add 2 μL of the inhibitor compound solution (or DMSO for control) to the wells of a 96-well plate.
 - Add 178 μL of the chymotrypsin solution to each well and incubate for 15 minutes at room temperature.
 - Initiate the enzymatic reaction by adding 20 μL of the Suc-LLVY-AMC substrate solution to each well.
 - Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at 37°C.
- Data Analysis:
 - The rate of reaction is determined from the linear portion of the kinetic curve.
 - The percent inhibition is calculated using the following formula: % Inhibition = $[1 - (\text{Rate of inhibited reaction} / \text{Rate of uninhibited reaction})] * 100$

- IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

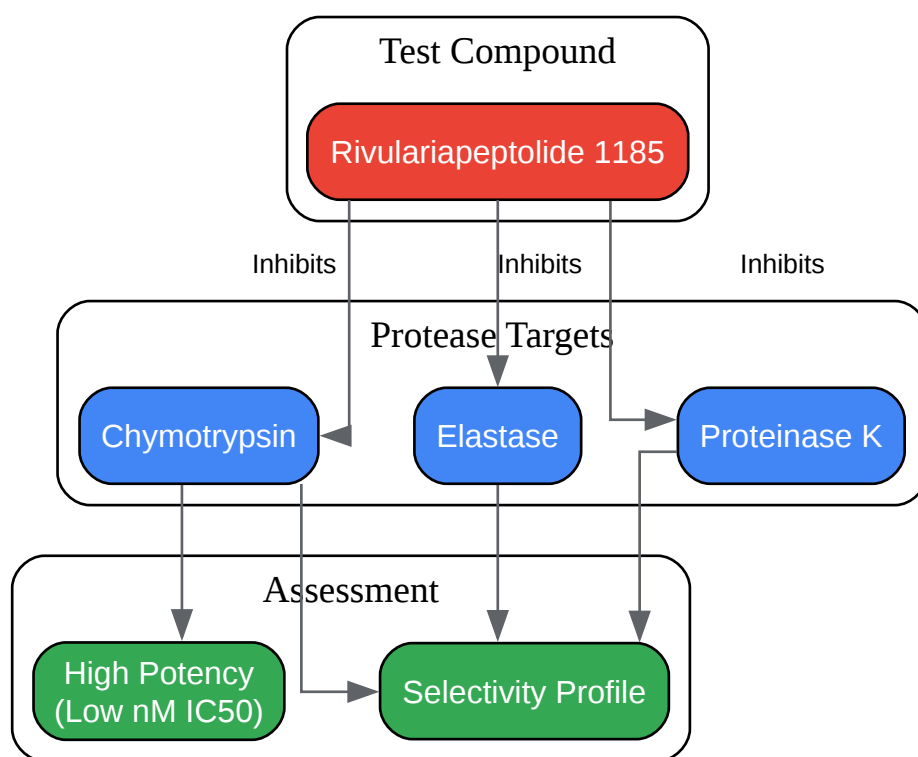
Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing the selectivity of Rivulariapeptolide 1185.



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Caption: Experimental workflow for determining the inhibitory potency and selectivity of Rivulariapeptolide 1185.



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Caption: Logical relationship for assessing Rivulariapeptolide 1185's selectivity.

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